molecular formula C13H20N2O2 B150178 3-(1-(Dimethylamino)ethyl)phenyl dimethylcarbamate CAS No. 25081-93-0

3-(1-(Dimethylamino)ethyl)phenyl dimethylcarbamate

Cat. No.: B150178
CAS No.: 25081-93-0
M. Wt: 236.31 g/mol
InChI Key: AIHREYCBCYOMLZ-UHFFFAOYSA-N
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Description

3-(1-(Dimethylamino)ethyl)phenyl dimethylcarbamate is an organic compound with the molecular formula C13H20N2O2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a dimethylamino group attached to an ethyl chain, which is further connected to a phenyl ring substituted with a dimethylcarbamate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(Dimethylamino)ethyl)phenyl dimethylcarbamate typically involves the reaction of 3-bromophenol with methyl ethylenediamine to form 3-(1-(Dimethylamino)ethyl)phenol. This intermediate is then reacted with dimethylcarbamoyl chloride to yield the final product . The reaction conditions generally require an inert atmosphere and room temperature to ensure the stability of the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yield and purity. The final product is typically purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-(1-(Dimethylamino)ethyl)phenyl dimethylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The dimethylamino and dimethylcarbamate groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon and specific solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

3-(1-(Dimethylamino)ethyl)phenyl dimethylcarbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is explored for its therapeutic potential in treating neurological disorders.

    Industry: The compound is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(1-(Dimethylamino)ethyl)phenyl dimethylcarbamate involves its interaction with specific molecular targets. The dimethylamino group can interact with enzymes and receptors, modulating their activity. The compound may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft, which is beneficial in treating conditions like Alzheimer’s disease .

Comparison with Similar Compounds

Similar Compounds

    Rivastigmine: A similar compound used in the treatment of Alzheimer’s disease.

    Physostigmine: Another acetylcholinesterase inhibitor with similar applications.

    Neostigmine: Used in the treatment of myasthenia gravis and as a reversal agent for muscle relaxants.

Uniqueness

3-(1-(Dimethylamino)ethyl)phenyl dimethylcarbamate is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a dimethylamino group and a dimethylcarbamate group makes it a versatile compound for various applications.

Properties

IUPAC Name

[3-[1-(dimethylamino)ethyl]phenyl] N,N-dimethylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-10(14(2)3)11-7-6-8-12(9-11)17-13(16)15(4)5/h6-10H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIHREYCBCYOMLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)OC(=O)N(C)C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00635311
Record name 3-[1-(Dimethylamino)ethyl]phenyl dimethylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00635311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25081-93-0
Record name 3-[1-(Dimethylamino)ethyl]phenyl dimethylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00635311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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